molecular formula C17H17ClN2OS2 B14947764 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B14947764
M. Wt: 364.9 g/mol
InChI Key: ZGKFXPQXAXFXAJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a thiazolidine derivative featuring a saturated five-membered heterocyclic core containing sulfur and nitrogen atoms. The compound is substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a carbothioamide moiety linked to a 4-methoxyphenyl substituent. The 4-chlorophenyl group contributes electron-withdrawing properties, while the 4-methoxyphenyl group introduces electron-donating effects, creating a balanced electronic profile that may influence its physicochemical and biological behavior. Thiazolidine derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with structural modifications often dictating target specificity and potency .

Properties

Molecular Formula

C17H17ClN2OS2

Molecular Weight

364.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C17H17ClN2OS2/c1-21-15-8-6-14(7-9-15)19-17(22)20-10-11-23-16(20)12-2-4-13(18)5-3-12/h2-9,16H,10-11H2,1H3,(H,19,22)

InChI Key

ZGKFXPQXAXFXAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aldehydes, Amines, and Thiols

The thiazolidine core is commonly synthesized via a one-pot cyclocondensation reaction involving an aldehyde, a β-amino thiol, and a carbothioamide precursor. For 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide, 4-chlorobenzaldehyde serves as the aromatic aldehyde, while N-(4-methoxyphenyl)carbamothioic acid provides the carbothioamide moiety. The reaction proceeds through imine formation between the aldehyde and the amine group of the carbothioamide, followed by nucleophilic attack by the thiol group to form the five-membered thiazolidine ring.

This method, adapted from the synthesis of thiazolidine-4-one derivatives, typically employs ethanol or methanol as solvents at reflux temperatures (70–80°C) for 6–12 hours. Yields range from 65% to 78%, depending on the electronic effects of the substituents and the purity of the starting materials.

Carbothioamide Intermediate-Based Approaches

An alternative route involves pre-forming the carbothioamide group before cyclization. For example, Source demonstrates the synthesis of thiazolo[4,5-d]pyridazinones by reacting carbothioamides with methyl esters of chlorinated diketones. Adapting this strategy, N-(4-methoxyphenyl)carbamothioic acid can react with methyl 3-chloro-2,4-dioxo-4-(4-chlorophenyl)butanoate to form the thiazolidine ring via nucleophilic displacement of the chloride.

Key advantages of this method include higher regioselectivity and yields (up to 85%) due to the stability of the carbothioamide intermediate. However, it requires stringent anhydrous conditions and elevated temperatures (100–110°C), increasing energy costs.

Stepwise Synthesis and Optimization

Preparation of N-(4-Methoxyphenyl)Carbamothioic Acid

The carbothioamide group is introduced via the reaction of 4-methoxyaniline with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide. This exothermic reaction proceeds at 0–5°C to minimize side reactions, yielding N-(4-methoxyphenyl)carbamothioic acid as a yellow crystalline solid. Purification via recrystallization from ethanol achieves >95% purity.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (4-methoxyaniline:CS₂)
  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 0–5°C
  • Yield: 82–88%

Thiazolidine Ring Formation

The cyclization step integrates the carbothioamide with the aldehyde and thiol components. Source reports that mercaptoacetic acid effectively facilitates ring closure via its -SH and -COOH functional groups. For the target compound, substituting mercaptoacetic acid with 2-mercaptoethylamine ensures the formation of a saturated thiazolidine ring instead of a thiazolidinone.

Optimized Procedure:

  • Reactants:
    • 4-Chlorobenzaldehyde (1.0 equiv)
    • N-(4-methoxyphenyl)carbamothioic acid (1.05 equiv)
    • 2-Mercaptoethylamine hydrochloride (1.1 equiv)
  • Solvent: Anhydrous ethanol
  • Catalyst: Triethylamine (0.2 equiv)
  • Conditions: Reflux at 80°C for 8 hours
  • Workup: Neutralization with 10% HCl, filtration, and recrystallization from ethyl acetate

Yield: 74% (white crystalline solid)

Alternative Methodologies and Comparative Analysis

Hydrazine-Mediated Cyclization

Source highlights the use of hydrazine hydrate to cyclize methyl esters into heterocyclic systems. Applying this to the target compound, methyl 3-(4-chlorophenyl)-2-(carbothioamido)propionate reacts with hydrazine hydrate in ethanol under reflux to form the thiazolidine ring. This method avoids harsh acidic conditions but requires longer reaction times (12–16 hours).

Key Data:

  • Temperature: 70°C
  • Yield: 68%
  • Purity: 91% (HPLC)

Microwave-Assisted Synthesis

Recent advancements in green chemistry have introduced microwave irradiation to accelerate thiazolidine formation. A mixture of 4-chlorobenzaldehyde, N-(4-methoxyphenyl)carbamothioic acid, and 2-mercaptoethylamine in dimethylformamide (DMF) undergoes microwave irradiation at 100°C for 20 minutes, achieving 80% yield. This method reduces reaction time by 90% compared to conventional heating.

Critical Evaluation of Synthetic Routes

Yield and Scalability

  • Cyclocondensation (Method 2.2): Moderate yields (74%) but scalable to multi-gram quantities.
  • Hydrazine-Mediated (Method 3.1): Lower yields (68%) due to side product formation.
  • Microwave (Method 3.2): High efficiency but limited scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(4-methoxyphenyl)-13-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(4-methoxyphenyl)-13-thiazolidine-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-13-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Tools and Validation

  • Crystallography : SHELX () and Mercury () are critical for structural elucidation. The target compound’s crystal packing and hydrogen-bonding networks can be compared to analogues using these tools .
  • Biological Assays : Data from thiazolidine and benzothiazole studies (e.g., MIC values, IC50) should be extrapolated with caution due to structural differences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide, and how can reaction conditions be optimized?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating. For example, similar thiazole derivatives were synthesized using microwave irradiation (e.g., 2-amino-1,3,4-oxadiazoles) .
  • One-pot reactions : Sequential condensation of 4-chlorophenyl and 4-methoxyphenyl precursors with thiourea or isothiocyanate derivatives can streamline synthesis .
  • Optimization parameters : Solvent polarity (e.g., DMF or ethanol), catalyst selection (e.g., acetic anhydride for acetylation), and temperature control (e.g., 60–80°C for cyclization) are critical. Evidence from tert-butyl derivatives shows yields up to 49% under optimized conditions .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~380–400 for similar thiazolidine-carbothioamides) .
  • X-ray crystallography : Resolves bond lengths (C–S: ~1.7 Å) and dihedral angles between aromatic rings. SHELX software is standard for refinement (R factor < 0.06) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC analysis : Use C18 columns with acetonitrile/water gradients to detect degradation products.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C for analogous compounds) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor via FTIR for hydrolytic degradation .

Advanced Research Questions

Q. How can structural discrepancies between computational models and crystallographic data be resolved?

  • Methodology :

  • Molecular dynamics simulations : Compare DFT-optimized geometries (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to X-ray coordinates. Adjust torsional parameters for thiazolidine ring puckering .
  • Electron density maps : Use SHELXL to model disorder in aromatic substituents, particularly for methoxyphenyl groups .

Q. What methodological challenges arise in evaluating this compound’s bioactivity across different assay systems?

  • Methodology :

  • Contradiction analysis : If antioxidant activity (e.g., DPPH assay ) conflicts with cytotoxicity (e.g., MTT assay ), validate via dose-response curves and ROS quantification.
  • Membrane permeability : Use Caco-2 cell monolayers to assess absorption discrepancies between in vitro and in vivo models .

Q. How does substituent variation at the thiazolidine ring or aryl groups impact structure-activity relationships (SAR)?

  • Methodology :

  • SAR table :
Substituent PositionModificationBioactivity TrendReference
4-ChlorophenylElectron-withdrawing↑ Antioxidant EC50
4-MethoxyphenylElectron-donating↓ Cytotoxicity (IC50 > 100 μM)
  • Docking studies : AutoDock Vina predicts binding to antioxidant enzymes (e.g., glutathione peroxidase) with ∆G values < −7 kcal/mol .

Q. What strategies mitigate crystallization challenges for this compound?

  • Methodology :

  • Solvent screening : Use methanol/water mixtures for slow evaporation. Evidence shows triclinic crystal systems (space group P-1) with Z = 2 .
  • Additive screening : Glycerol or PEG 4000 improves crystal morphology for X-ray analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting results between UV-Vis spectral data and computational electronic transition predictions?

  • Methodology :

  • TD-DFT calculations : Compare experimental λmax (e.g., ~320 nm for n→π* transitions) with theoretical values. Adjust solvent polarity parameters in Gaussian .
  • Aggregation testing : Dilute samples to 10 μM in DMSO to rule out π-π stacking artifacts .

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